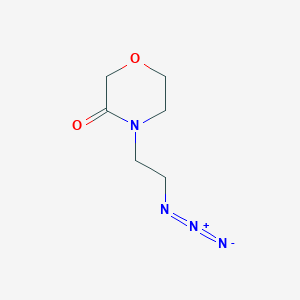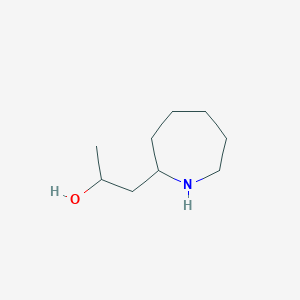![molecular formula C12H17BrN2O2 B1380263 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole CAS No. 1499223-80-1](/img/structure/B1380263.png)
4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole
Descripción general
Descripción
4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole is a useful research compound. Its molecular formula is C12H17BrN2O2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on the synthesis and properties of compounds structurally related to "4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole" includes methods for creating spirocyclic and pyrazole-containing compounds. These methods are pivotal for developing compounds with potential biological activities and for exploring their chemical properties. For example, the synthesis of 9-thia-1,4-diazaspiro[5.5]undecanes from 4-formyltetrahydrothiopyrans demonstrates the potential for creating spirocyclic compounds with specific substitutions, which are relevant for the targeted compound's synthesis (Kuroyan, Sarkisyan, & Vartanyan, 1983). Additionally, studies on asymmetric synthesis and crystal structure analysis provide insights into the stereochemical aspects and physical properties of spirocyclic and pyrazole derivatives, which are essential for understanding their chemical behavior and potential applications (Uchiyama, Oka, Harai, & Ohta, 2001; Lawson, Kitching, Kennard, & Byriel, 1993).
Potential Biological Activities
The exploration of compounds with the pyrazole core structure has led to investigations into their potential biological activities. Studies on brominated pyrazole derivatives have shown significant antimicrobial activities, suggesting that modifications to the pyrazole core, such as bromination, can enhance biological efficacy (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013). This research avenue indicates the potential of the targeted compound for further investigation into its biological applications.
Applications in Material Science
Research on the crystal structure, thermodynamic properties, and DFT studies of related compounds provides a foundation for understanding how these compounds can be applied in material science and molecular engineering. For instance, the investigation of spiro compounds coupled with benzimidazole moieties offers valuable insights into their structural properties and interactions at the molecular level, which could be relevant for designing new materials with specific functionalities (Zeng, Wang, & Zhang, 2021).
Propiedades
IUPAC Name |
4-bromo-1-(1,9-dioxaspiro[5.5]undecan-4-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c13-10-8-14-15(9-10)11-1-4-17-12(7-11)2-5-16-6-3-12/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZRTGVHRSNPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



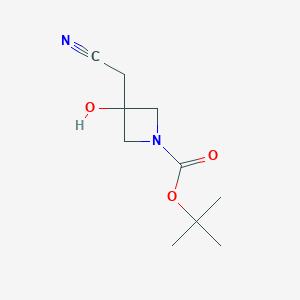
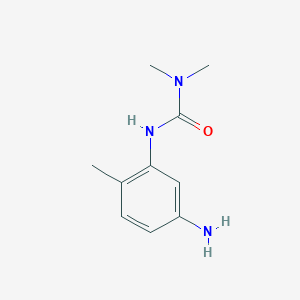

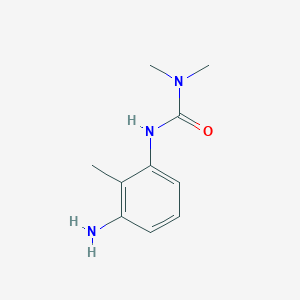
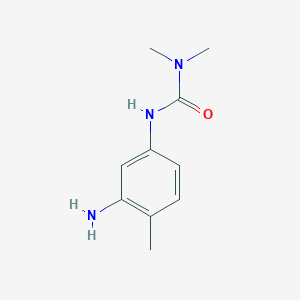
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)
![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)

